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Rhodanine, 5-(2-pyridylmethylene)-

Cat. No.: B1655508
CAS No.: 3762-01-4
M. Wt: 222.3 g/mol
InChI Key: QUNOTGGCROUUQP-FNORWQNLSA-N
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Description

Overview of the Rhodanine (B49660) Scaffold in Chemical Research

The rhodanine scaffold, a five-membered heterocyclic compound known chemically as 2-thioxo-1,3-thiazolidin-4-one, holds a prominent and privileged position in the field of medicinal chemistry. nih.govnih.govbenthamdirect.comingentaconnect.com First synthesized by Marceli Nencki in 1877, this scaffold has since become a cornerstone for the development of a wide array of biologically active compounds. wikipedia.org Its significance stems from its versatile chemical nature, which allows for structural modifications at several positions, primarily at the C-5 and N-3 positions. nih.gov This chemical tractability enables the creation of large libraries of derivatives with diverse pharmacological profiles. nih.govnih.gov

Rhodanine-based compounds are frequently identified as promising hits in high-throughput screening (HTS) campaigns against a multitude of prokaryotic and eukaryotic targets. nih.govbenthamdirect.comingentaconnect.com The broad spectrum of biological activities associated with this scaffold is extensive, encompassing:

Antimicrobial activity : Derivatives have shown potent effects against various bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.govresearchgate.net

Antiviral activity : Rhodanine compounds have been investigated as inhibitors of viral replication, including for HIV and Hepatitis C. researchgate.nettandfonline.com

Anticancer activity : Many rhodanine derivatives have demonstrated significant cytotoxicity against various cancer cell lines. researchgate.nettandfonline.com

Antifungal activity : The scaffold has been utilized to develop agents against fungal pathogens. tandfonline.com

Enzyme inhibition : Rhodanine derivatives are known to inhibit a variety of enzymes, which is a key mechanism behind their therapeutic effects. nih.gov

The drug epalrestat, a rhodanine derivative used for the treatment of diabetic neuropathy, stands as a clinical testament to the therapeutic potential of this scaffold. nih.govingentaconnect.com However, the rhodanine moiety is also associated with a reputation as a Pan Assay Interference Compound (PAINS), meaning it can sometimes show non-specific activity in biochemical assays, a factor that requires careful consideration during drug development. researchgate.netnih.gov Despite this, the continued exploration and modification of the rhodanine scaffold ensure its enduring importance in the quest for novel therapeutic agents. nih.govingentaconnect.com

Significance of 5-(2-Pyridylmethylene)rhodanine (B3592728) in Academic Disciplines

Within the diverse family of rhodanine derivatives, 5-(2-pyridylmethylene)rhodanine has emerged as a compound of particular interest in various scientific disciplines, most notably in medicinal chemistry and materials science. Its significance is largely attributed to the unique structural and electronic properties conferred by the pyridylmethylene substituent at the C-5 position of the rhodanine core.

The synthesis of 5-(2-pyridylmethylene)rhodanine and its analogues typically involves a Knoevenagel condensation. mdpi.com Structural studies, including X-ray crystallography, have confirmed that these syntheses predominantly yield the more stable Z-isomer. mdpi.com A key structural feature of 5-(2-pyridylmethylene)rhodanine is the potential for an intramolecular N∙∙∙S interaction between the nitrogen atom of the pyridine (B92270) ring and the sulfur atom of the rhodanine ring. nih.gov This interaction is believed to play a role in stabilizing the molecule's conformation and influencing its biological activity. nih.gov The fragment containing the rhodanine and pyridine rings is nearly planar, which can facilitate interactions with biological targets. mdpi.com

In the realm of medicinal chemistry , 5-(2-pyridylmethylene)rhodanine derivatives have demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria. mdpi.comnih.gov Research has shown that the position of the nitrogen atom in the pyridine ring is crucial for biological efficacy, with the 2-pyridyl group showing the highest activity compared to its 3-pyridyl and 4-pyridyl counterparts. mdpi.com This highlights the importance of the specific regioisomer in determining the compound's therapeutic potential.

Below is a data table summarizing the antimicrobial activity of a derivative, 2-[4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxothiazolidin-3-yl]acetic acid, against various bacterial strains.

Bacterial StrainMinimal Inhibitory Concentration (MIC) in µg/mL
Staphylococcus aureus7.8 - 15.6
Staphylococcus epidermidis15.6 - 31.2
Micrococcus luteus7.8
Bacillus subtilis15.6
Bacillus cereus31.2
Streptococcus pyogenes62.5
Streptococcus pneumoniae125
Streptococcus mutans125
Data sourced from studies on rhodanine-3-carboxyalkyl acid derivatives. mdpi.com

The compound also serves as a valuable molecular scaffold for further chemical modifications. For instance, attaching different carboxyalkyl acid chains to the N-3 position of the rhodanine ring has been explored to modulate the compound's lipophilicity and, consequently, its antimicrobial potency. mdpi.com These studies underscore the significance of 5-(2-pyridylmethylene)rhodanine as a lead structure for the development of new antibacterial agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2OS2 B1655508 Rhodanine, 5-(2-pyridylmethylene)- CAS No. 3762-01-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5E)-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2OS2/c12-8-7(14-9(13)11-8)5-6-3-1-2-4-10-6/h1-5H,(H,11,12,13)/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNOTGGCROUUQP-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=C2C(=O)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=C/2\C(=O)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3762-01-4
Record name 5-(2-Pyridylmethylene)rhodanine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409046
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthetic Methodologies for 5 2 Pyridylmethylene Rhodanine and Its Derivatives

Established Synthetic Pathways for the Rhodanine (B49660) Core

The rhodanine scaffold, a 2-thioxothiazolidin-4-one ring system, is a cornerstone in medicinal chemistry. Its synthesis has been a subject of study for over a century, with the first reported synthesis by Marceli Nencki in 1877. Nencki's method involved the reaction of ammonium (B1175870) thiocyanate (B1210189) with chloroacetic acid in water. wikipedia.org Another classical and widely employed method involves the reaction of carbon disulfide, ammonia, and chloroacetic acid, which proceeds through a dithiocarbamate (B8719985) intermediate. wikipedia.org

More contemporary approaches have focused on improving efficiency, atom economy, and environmental friendliness. One such method describes a one-pot, three-component reaction involving primary amines, carbon disulfide, and maleic anhydride (B1165640) in water. researchgate.net This approach proceeds via a sequential Michael addition and intramolecular amide bond formation. Another innovative strategy involves the reaction of thioureas and thioglycolic acid catalyzed by a protic acid, offering a straightforward, efficient, and atom-economical route to both the rhodanine skeleton and its N-aryl derivatives. researchgate.netthieme-connect.comthieme-connect.com

A simple and green procedure has also been developed using a tandem aldol (B89426) condensation-thia-Michael addition protocol in an aqueous diethylamine (B46881) medium, which boasts high to excellent yields (82–96%) and easy product isolation through spontaneous precipitation. rsc.org These established pathways provide a robust foundation for the subsequent synthesis of more complex rhodanine derivatives.

Knoevenagel Condensation Approaches for 5-(2-Pyridylmethylene)rhodanine (B3592728)

The introduction of the 5-(2-pyridylmethylene) moiety onto the rhodanine core is most commonly achieved through the Knoevenagel condensation. This reaction involves the nucleophilic addition of the active methylene (B1212753) group at the C-5 position of the rhodanine ring to an aldehyde, in this case, 2-pyridinecarboxaldehyde (B72084), followed by a dehydration step to yield the α,β-unsaturated product. wikipedia.orgnih.govnih.gov

Reaction Conditions and Catalysis

The Knoevenagel condensation for the synthesis of 5-arylmethylidenerhodanines, including the 2-pyridyl derivative, has been extensively studied under various conditions. Traditional methods often employ catalysts such as sodium acetate (B1210297) in acetic acid or acetic anhydride, though these can result in moderate yields. mdpi.com Piperidine in ethanol (B145695) has also been used as a basic catalyst. wikipedia.orgmdpi.com

More recent advancements have focused on milder and more efficient catalytic systems. For instance, ethylenediammonium diacetate in methanol (B129727) at ambient temperature has been shown to provide high yields. mdpi.com Microwave irradiation has emerged as a powerful tool to accelerate these reactions, often in the presence of catalysts like KF/Al2O3. ekb.eg A notable development is the use of alum as an inexpensive, non-toxic, and eco-friendly catalyst in aqueous media under microwave irradiation, leading to excellent product yields in short reaction times. derpharmachemica.com

The choice of solvent also plays a crucial role. While traditional organic solvents like ethanol and acetic acid are common, greener alternatives are gaining prominence.

Green Chemistry Principles in Knoevenagel Condensation

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for the Knoevenagel condensation. The use of water as a solvent is a key aspect of this endeavor. derpharmachemica.comnanobioletters.com

Deep eutectic solvents (DESs), such as choline (B1196258) chloride:urea, have been successfully employed as both a solvent and catalyst, offering an environmentally friendly and effective medium for the condensation of rhodanine with various aldehydes. mdpi.comresearchgate.net This approach often proceeds without the need for an additional catalyst. Task-specific ionic liquids, like 2-hydroxyethylammonium formate, have also been utilized under solvent-free conditions, providing high yields and easy recyclability of the catalytic medium. researchgate.net Furthermore, magnetically separable heterogeneous catalysts, such as copper ferrite (B1171679) nanoparticles (CuFe2O4 NPs), have been developed for use in water, allowing for easy catalyst recovery and reuse. nanobioletters.com

Synthesis of Azo-Rhodanine Derivatives

The synthesis of azo-rhodanine derivatives introduces a diazene (B1210634) (–N=N–) linkage, often at the C-5 position of the rhodanine ring. These compounds are typically prepared through a coupling reaction between a diazonium salt and the active methylene group of the rhodanine core. ekb.eg

For example, new rhodanine azo compounds containing a naphthalene (B1677914) ring have been synthesized by first preparing the diazonium salt of 2-aminonaphthalene. mdpi.comresearchgate.net This is achieved by reacting 2-aminonaphthalene with sodium nitrite (B80452) in the presence of hydrochloric acid. The resulting diazonium salt is then coupled with the rhodanine derivative in the presence of sodium acetate to yield the 5-arylazorhodanine product with good yields (81%–89%). mdpi.comresearchgate.net The synthesis of other 5-azo derivatives of rhodanine and its analogues has also been a subject of interest, particularly for their applications in analytical chemistry. nih.govgelisim.edu.tr

Derivatization at the Nitrogen Atom (N-Substitution)

Modification at the N-3 position of the rhodanine ring is a common strategy to modulate the physicochemical and biological properties of these compounds. This is typically achieved by reacting the rhodanine core with various electrophiles.

Rhodanine-3-Carboxyalkyl Acid Derivatives

A significant class of N-substituted rhodanines are the rhodanine-3-carboxyalkyl acids. The synthesis of the simplest member of this family, rhodanine-3-acetic acid, was first reported by Körner. mdpi.com The general synthesis of rhodanine-3-carboxyalkyl acids involves the reaction of rhodanine with a haloalkanoic acid. mdpi.comresearchgate.net

For instance, a series of rhodanine-3-carboxyalkyl acids, including rhodanine-3-butyric acid, rhodanine-3-valeric acid, rhodanine-3-caproic acid, and rhodanine-3-undecylic acid, have been synthesized following procedures previously established for rhodanine-3-acetic acid and rhodanine-3-propionic acid. mdpi.com These N-substituted rhodanines can then undergo Knoevenagel condensation with aldehydes, such as 2-pyridinecarboxaldehyde, to yield the corresponding 5-(2-pyridylmethylene)-rhodanine-3-carboxyalkyl acid derivatives. mdpi.com This two-step approach allows for the creation of a diverse library of compounds with varying alkyl chain lengths at the N-3 position.

Another synthetic route involves first performing the Knoevenagel condensation to produce a 5-benzylidene derivative, which is then treated with thionyl chloride and subsequently with an amine to form carboxamide derivatives. nih.gov

Table of Synthetic Methodologies and Key Features

Synthetic Target Key Reaction Reagents & Conditions Key Features
Rhodanine Core Cyclization Thiourea, Thioglycolic acid, Protic acid Atom economical, straightforward, good yields. researchgate.netthieme-connect.comthieme-connect.com
Tandem Aldol-Thia-Michael Aqueous diethylamine Green, high yields (82-96%), easy product isolation. rsc.org
5-(2-Pyridylmethylene)rhodanine Knoevenagel Condensation 2-Pyridinecarboxaldehyde, Rhodanine, Alum, Water, Microwave Eco-friendly, short reaction time, excellent yields. derpharmachemica.com
Knoevenagel Condensation 2-Pyridinecarboxaldehyde, Rhodanine, Choline chloride:urea (DES) Catalyst-free, environmentally friendly. mdpi.comresearchgate.net
Azo-Rhodanine Derivatives Diazonium Coupling Diazonium salt of 2-aminonaphthalene, Rhodanine, Sodium acetate Good yields (81-89%). mdpi.comresearchgate.net
Rhodanine-3-Carboxyalkyl Acids N-Alkylation Rhodanine, Haloalkanoic acid Foundation for further derivatization. mdpi.comresearchgate.net

| 5-(2-Pyridylmethylene)rhodanine-3-carboxyalkyl Acids | Knoevenagel Condensation | Rhodanine-3-carboxyalkyl acid, 2-Pyridinecarboxaldehyde | Two-step synthesis allowing for structural diversity. mdpi.com |

Table of Chemical Compounds

Compound Name
Rhodanine, 5-(2-pyridylmethylene)-
Rhodanine
2-Thioxothiazolidin-4-one
Ammonium thiocyanate
Chloroacetic acid
Carbon disulfide
Ammonia
Dithiocarbamate
Maleic anhydride
Thiourea
Thioglycolic acid
Diethylamine
2-Pyridinecarboxaldehyde
Sodium acetate
Acetic acid
Acetic anhydride
Piperidine
Ethanol
Ethylenediammonium diacetate
Methanol
KF/Al2O3
Alum
Choline chloride
Urea
2-Hydroxyethylammonium formate
Copper ferrite
2-Aminonaphthalene
Sodium nitrite
Hydrochloric acid
Rhodanine-3-acetic acid
Rhodanine-3-butyric acid
Rhodanine-3-valeric acid
Rhodanine-3-caproic acid
Rhodanine-3-undecylic acid
Rhodanine-3-propionic acid
Thionyl chloride

Schiff Base Formation

The synthesis of rhodanine-based Schiff bases, or aza-ylides, can be achieved through the condensation of an amino-rhodanine precursor with an appropriate aldehyde. This method introduces an imine functionality, which can be a critical linkage in more complex molecular architectures.

A representative synthesis involves the reaction of 3-amino-2-thioxothiazolidin-4-one with an aldehyde, such as terephthalaldehyde, in ethanol. This reaction proceeds efficiently, yielding the corresponding bis-azaylide. For instance, reacting one equivalent of the aldehyde with two equivalents of the amino-rhodanine precursor results in high yields of the target Schiff base. bingol.edu.tr This approach highlights a straightforward method for creating bridged bis-rhodanine structures linked by an imine bond.

Table 1: Synthesis of Rhodanine-Based Aza-Ylides bingol.edu.tr

Reactant 1 Reactant 2 Solvent Product Yield
3-Amino-2-thioxothiazolidin-4-one Terephthalaldehyde Ethanol Bis(Rh)-Ph (aza-ylide) 84%

Glycosylation Reactions

Glycosylation of the rhodanine nucleus is a significant modification that can enhance the pharmacological profile of the resulting compounds. This process can occur at either the nitrogen (N-glycosylation) or the sulfur (S-glycosylation) atom of the rhodanine ring, leading to different isomers with distinct properties.

A common method for glycosylation involves reacting the sodium salt of rhodanine with an acetylated sugar halide, such as 2,3,4,6-tetra-O-acetyl-α-d-glucopyranosyl bromide (α-acetobromoglucose), in an anhydrous solvent like acetonitrile. nih.gov This reaction typically produces a mixture of the N-glycoside and the S-glycoside, which can be separated by column chromatography. nih.gov The ratio of N- to S-glycosylation can be influenced by the reaction conditions. For example, using sodium hydride to form the rhodanine salt has been shown to favor the formation of the N-glycoside. nih.gov

Once the protected glycosylated rhodanine is obtained, the 5-(2-pyridylmethylene) group can be introduced via a Knoevenagel condensation reaction. This involves reacting the glycosylated rhodanine with 2-pyridinecarboxaldehyde in the presence of a catalyst, such as morpholine (B109124) or sodium acetate, in a solvent like ethanol or acetic acid. nih.govnih.gov Subsequently, the acetyl protecting groups on the sugar moiety can be removed (deacetylation) using a mild base like sodium methoxide (B1231860) in methanol to yield the final deprotected glycosylated 5-(2-pyridylmethylene)rhodanine. nih.govsemanticscholar.org

Table 2: Representative Glycosylation and Subsequent Condensation

Rhodanine Precursor Reagent Conditions Intermediate Product Yield Reference
Rhodanine NaH, 2,3,4,6-tetra-O-acetyl-α-d-glucopyranosyl bromide Anhydrous Acetonitrile 3-(2′,3′,4′,6′-tetra-O-acetyl-β-d-glucopyranosyl)-2-thioxo-4-thiazolidinone (N-glycoside) 69% nih.gov
Rhodanine NaH, 2,3,4,6-tetra-O-acetyl-α-d-glucopyranosyl bromide Anhydrous Acetonitrile 2-(2′,3′,4′,6′-tetra-O-acetyl-β-d-glucopyranosylmercapto)-4-thiazolidinone (S-glycoside) 4% nih.gov
Protected N-glycoside Aromatic Aldehydes, Morpholine Ethanol 5-Arylidene-3-(protected-β-d-glucopyranosyl)-2-thioxo-4-thiazolidinones - nih.gov

Sulfur Alkylation (S-Alkylation)

S-alkylation of the rhodanine core involves the introduction of an alkyl group onto the exocyclic sulfur atom at the C-2 position. This modification transforms the thione group into a thioether, altering the electronic properties and potential biological activity of the molecule.

A typical procedure for S-alkylation involves the reaction of rhodanine with an alkylating agent, such as methyl iodide, in the presence of a base. This reaction leads to the formation of 2-alkylmercapto-4-thiazolidinone derivatives. For example, the synthesis of 2-methylmercapto-4-thiazolidinone has been reported as an intermediate step in the creation of more complex rhodanine derivatives. nih.govsemanticscholar.org This S-alkylated intermediate can then undergo Knoevenagel condensation at the C-5 position with 2-pyridinecarboxaldehyde to yield 5-(2-pyridylmethylene)-2-methylmercapto-4-thiazolidinone.

Bis-Rhodanine Synthesis

The synthesis of bis-rhodanine derivatives, where two rhodanine rings are linked together, creates larger molecules with potentially enhanced biological activities. A common strategy involves using a diamine as a linker.

The synthesis begins with the reaction of a diamine, such as 1,2-diaminopropane, with carbon disulfide in the presence of a base like sodium hydroxide. The resulting dithiocarbamate intermediate is then treated with sodium chloroacetate, followed by acid-catalyzed cyclization (e.g., refluxing with HCl) to form the bis-rhodanine core, such as 3,3'-(propane-1,2-diyl)bis(2-thioxothiazolidin-4-one). orientjchem.orgresearchgate.net

The final step is a double Knoevenagel condensation. The bis-rhodanine is reacted with two equivalents of an aromatic aldehyde (in this case, 2-pyridinecarboxaldehyde) in a suitable solvent system like glacial acetic acid with sodium acetate. This reaction is typically carried out under reflux for several hours to yield the target bis-5-(2-pyridylmethylene)rhodanine derivative. orientjchem.orgresearchgate.net

Table 3: General Synthesis of Bis-Rhodanine Derivatives orientjchem.orgresearchgate.net

Step Reactants Reagents/Conditions Product
1 1,2-Diaminopropane, Carbon Disulfide NaOH, Water, 0°C Dithiocarbamate intermediate
2 Intermediate from Step 1, Sodium Chloroacetate Water, Stirring for 3h S-alkylated intermediate
3 Intermediate from Step 2 HCl, Reflux Bis-rhodanine core (III)

Structural Elucidation and Characterization Techniques

Spectroscopic Characterization of 5-(2-Pyridylmethylene)rhodanine (B3592728) and Derivatives

Spectroscopic methods are fundamental in determining the molecular structure of 5-(2-pyridylmethylene)rhodanine. Each technique offers unique insights into the different aspects of its framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of 5-(2-pyridylmethylene)rhodanine. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon atom in the molecule.

In the ¹H NMR spectrum of a closely related derivative, 5-((Z)-(2-pyridylmethylene)-2-thioxo-4-thiazolidinone), a key diagnostic signal is the singlet observed for the vinyl proton (=CH-), which appears at approximately δ 7.70 ppm in DMSO-d₆. This downfield shift is characteristic of a proton attached to an exocyclic double bond and is influenced by the electronic environment of the pyridyl and rhodanine (B49660) rings. The protons of the pyridine (B92270) ring are expected to resonate in the aromatic region, typically between δ 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns being dependent on their position relative to the nitrogen atom and the methylene (B1212753) bridge. The N-H proton of the rhodanine ring generally appears as a broad singlet at a lower field.

The ¹³C NMR spectrum provides complementary information. For 5-((Z)-(2-pyridylmethylene)-2-thioxo-4-thiazolidinone), the vinyl carbon signal is observed at δ 124.66 ppm. The carbonyl (C=O) and thiocarbonyl (C=S) carbons of the rhodanine ring are highly deshielded and appear at δ 170.05 ppm and δ 202.66 ppm, respectively. The presence of the Z configuration of the exocyclic double bond is indicated by these chemical shifts. The carbon atoms of the pyridine ring typically appear in the range of δ 120-150 ppm.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 5-((Z)-(2-pyridylmethylene)-2-thioxo-4-thiazolidinone) in DMSO-d₆.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Vinyl-H7.70-
Vinyl-C-124.66
C=O-170.05
C=S-202.66

Data is for a closely related derivative and serves as a reference.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint of the functional groups present. The IR spectrum of rhodanine derivatives is characterized by distinct absorption bands. For instance, the N-H stretching vibration is typically observed in the region of 3100-3300 cm⁻¹. The carbonyl (C=O) group exhibits a strong absorption band around 1700-1740 cm⁻¹, while the C=S stretching vibration is found at lower frequencies, usually in the range of 1200-1250 cm⁻¹. The C=C stretching of the exocyclic double bond and the aromatic ring vibrations of the pyridine moiety contribute to absorptions in the 1600-1400 cm⁻¹ region.

Table 2: Expected Characteristic Infrared (IR) Absorption Bands for 5-(2-Pyridylmethylene)rhodanine.

Functional Group Expected Vibrational Mode Approximate Frequency (cm⁻¹)
N-HStretching3100-3300
C=OStretching1700-1740
C=C (exocyclic & aromatic)Stretching1600-1400
C=SStretching1200-1250

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of 5-(2-pyridylmethylene)rhodanine, which helps in confirming its elemental composition. In electron ionization (EI) mass spectrometry, the molecule is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of the molecule would likely proceed through the cleavage of the bonds in the rhodanine ring and the methylene bridge, leading to characteristic fragment ions. For example, fragmentation could involve the loss of CO, CS, or the pyridylmethylene group.

UV-Visible spectroscopy provides insights into the electronic transitions within the conjugated system of 5-(2-pyridylmethylene)rhodanine. The molecule is expected to exhibit strong absorption bands in the UV-Vis region due to π→π* and n→π* transitions. The extended conjugation involving the pyridine ring, the exocyclic double bond, and the rhodanine moiety results in absorption at longer wavelengths. Porphyrins and other related macrocycles, which also possess extensive conjugated double bond systems, show intense Soret bands (around 400 nm) and weaker Q bands at longer wavelengths (500-750 nm). While not a porphyrin, the conjugated nature of 5-(2-pyridylmethylene)rhodanine suggests it will have significant absorption in the UV-Vis spectrum. The position and intensity of these bands can be influenced by the solvent polarity.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For derivatives of 5-(2-pyridylmethylene)rhodanine, crystallographic studies have shown that the Z isomer is the preferred conformation in the crystal lattice.

A key structural feature is the near planarity of the molecule, with a small dihedral angle between the rhodanine and pyridine rings. For instance, in a related derivative, the angle between the planes of these rings was found to be 7.8(1)°. This planarity facilitates π-stacking interactions in the solid state.

Furthermore, these studies have revealed the presence of intramolecular non-covalent interactions, such as N···S electrostatic interactions between the nitrogen atom of the pyridine ring and the sulfur atom of the rhodanine ring. These interactions play a role in stabilizing the molecular conformation.

Table 3: Selected Crystallographic Parameters for a Derivative of 5-(2-Pyridylmethylene)rhodanine.

Parameter Value
Isomer in CrystalZ
Angle between Rhodanine and Pyridine Rings7.8(1)°

Data is for a closely related derivative and serves as a reference.

Electron Density Modeling and Analysis

Electron density modeling, often performed using computational methods such as Density Functional Theory (DFT), complements experimental data by providing a deeper understanding of the electronic structure. This analysis can visualize the distribution of electron density and identify critical points, such as bond critical points (BCPs), which confirm the existence and nature of chemical bonds and non-covalent interactions.

For derivatives of 5-(2-pyridylmethylene)rhodanine, electron density modeling has been employed to investigate the N···S intramolecular interactions. The presence of a bond critical point between the nitrogen and sulfur atoms provides theoretical evidence for this interaction. Furthermore, the analysis of the molecular electrostatic potential (MEP) on the electron density isosurface can reveal the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its reactivity and intermolecular interactions.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been widely employed to investigate the fundamental properties of 5-(2-pyridylmethylene)rhodanine (B3592728). DFT offers a balance between accuracy and computational cost, making it a suitable method for studying relatively large molecules. nsf.gov

A critical first step in computational analysis is the determination of the most stable three-dimensional structure of a molecule through geometry optimization and energy minimization. For 5-(2-pyridylmethylene)rhodanine derivatives, calculations have shown that the Z-isomer is more stable than the E-isomer. semanticscholar.org This finding is consistent with experimental results from crystal structure analysis. semanticscholar.org The optimization process involves adjusting the bond lengths, bond angles, and dihedral angles of the molecule until a minimum on the potential energy surface is located. researchgate.net These calculations are often performed using specific functionals and basis sets, such as B3LYP with the 6-31+G(d,p) basis set, to achieve reliable geometries. tandfonline.commdpi.com The optimized geometry provides the foundation for all subsequent computational analyses. rsc.org

Table 1: Theoretical Calculation Methods for Geometry Optimization

Method Functional Basis Set Application
Density Functional Theory (DFT) B3LYP 6-31+G(d,p) Examination of electronic and geometric features. tandfonline.com
Density Functional Theory (DFT) PBE0 def2-TZVP Prediction of metrical parameters. nsf.govrsc.org

Normal coordinate analysis is a computational technique used to understand the vibrational modes of a molecule. By calculating the vibrational frequencies and their corresponding potential energy distributions (PEDs), specific atomic motions can be assigned to the peaks observed in experimental infrared (IR) and Raman spectra. researchgate.net For rhodanine (B49660) derivatives, this analysis helps to characterize the vibrations of the rhodanine ring, the pyridyl group, and the exocyclic double bond. researchgate.netnih.gov For example, the stretching vibrations of the carbonyl (C=O) and thiocarbonyl (C=S) groups in the rhodanine ring are of particular interest as they can be sensitive to substitution and intermolecular interactions. nih.gov PED analysis provides a detailed description of how these fundamental vibrations are coupled with other motions within the molecule. nih.gov

Molecular Docking Investigations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scirp.org This technique is invaluable in drug discovery for predicting how a ligand, such as a 5-(2-pyridylmethylene)rhodanine derivative, might interact with a biological target, typically a protein. scirp.orgscirp.org

Molecular docking studies have been used to explore the binding of 5-(2-pyridylmethylene)rhodanine derivatives to various protein targets. These studies reveal the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov For instance, the nitrogen atom in the pyridine (B92270) ring and the oxygen and sulfur atoms in the rhodanine moiety can act as hydrogen bond acceptors, forming key interactions with amino acid residues in the active site of a target protein. mdpi.comnih.gov The planarity of the molecule and the nature of the substituents on the pyridine ring can also influence how the ligand fits into the binding pocket.

Beyond just predicting the binding pose, molecular docking simulations can also estimate the binding affinity, often expressed as a binding energy or an inhibitory constant (Ki). nih.gov These values provide a quantitative measure of the strength of the interaction between the ligand and the target. nih.gov Lower binding energies typically indicate a more stable complex and a more potent inhibitor. These computational predictions of binding affinity are crucial for prioritizing compounds for synthesis and experimental testing. nih.gov

Structure-Activity Relationship (SAR) Studies of 5-(2-Pyridylmethylene)rhodanine Derivatives

Structure-activity relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. nih.gov For 5-(2-pyridylmethylene)rhodanine derivatives, SAR studies have provided valuable insights into the features that are important for their biological effects.

It has been observed that the introduction of substituents at both the 3- and 5-positions of the rhodanine ring generally leads to an increase in anticancer activity compared to monosubstituted derivatives. nih.gov The nature of the substituent at the C-5 position of the rhodanine core has a strong influence on the level of antitumor activity. nih.gov For example, the introduction of a 4-methoxybenzylidene group at this position has been shown to inhibit the growth of MCF-7 breast cancer cells. nih.gov Furthermore, the presence of hydrophobic substituents can enhance the inhibitory effects against certain targets, highlighting the importance of lipophilicity in the biological activity of these compounds. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
Rhodanine, 5-(2-pyridylmethylene)-
5-(2-pyridylmethylene)hydantoin
5-(2-pyridylmethylene)-2-thiohydantoin
5-(2-pyridylmethylene)thiazolidine-2,4-dione
5-(2-pyridylmethylene)pseudothiohydantoin
N-(beta-D-glucopyranosyl)-5-(4-nitrobenzylidene)-2-thioxo-4-thiazolidinone
3-(4-morpholinomethyl)-2-thioxo-4-thiazolidinone
2-methylmercapto-4-thiazolidinone
5-((Z)-benzylidene)-2-thioxo-4-thiazolidinone
5-((Z)-arylidene)-2-thioxo-4-thiazolidinones
5-((Z)-benzylidene)-2-(2′,3′,4′,6′-tetra-O-acetyl-β-D-glucopyranosyl)-2-thioxo-4-thiazolidinones
N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazoline-2-yl)thio)acetamide
5-cinnamilidenerhodanine
5-[5-chloro-2-(trifluoromethyl)benzylidene]-2-thioxothiazolidin-4-one
2,2′-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) diacetate
2, 6-bis (p-methyl benzylidene cyclohexanone)
1-bromo-2-chlorobenzene

Influence of Substituent Position and Nature on Biological Activities

The biological activity of 5-(pyridylmethylene)rhodanine derivatives is significantly influenced by the position of the nitrogen atom in the pyridine ring and the nature of substituents on the rhodanine core.

Research has demonstrated a clear correlation between the position of the pyridine nitrogen and antimicrobial efficacy. nih.govmdpi.com A comparative study of rhodanine derivatives with the pyridylmethylidene group at the C-5 position showed that those containing a pyridin-2-ylmethylidene moiety exhibited the highest antimicrobial activity against Gram-positive bacteria. nih.govmdpi.com In contrast, derivatives with 3-pyridinylidene or 4-pyridinylidene groups were less active. mdpi.com The enhanced activity of the 2-pyridyl derivatives is attributed to the formation of 1,5 N···S electrostatic interactions between the nitrogen atom of the pyridine ring and the sulfur atom in the rhodanine system. nih.gov

Furthermore, modifications to the rhodanine ring, specifically at the N-3 position, also modulate biological activity. The introduction of a carboxyalkyl acid chain at this position impacts the compound's properties. Studies on a series of rhodanine-3-carboxyalkyl acids showed that the length of the alkyl linker plays a crucial role in antimicrobial activity. For the highly active 2-pyridylmethylidene derivatives, a longer hydrocarbon chain (up to ten carbon atoms) between the carboxyl group and the N-3 nitrogen atom resulted in higher antibacterial activity against Gram-positive bacteria. mdpi.com

The nature of substituents elsewhere on attached aromatic rings is also a key determinant of activity. In related rhodanine-benzenesulfonamide series, it was observed that both electron-withdrawing and electron-donating substituents on the aromatic portion contributed to potent inhibition of human carbonic anhydrase isoforms. nih.gov Similarly, for certain platinum pyridyl complexes, electron-withdrawing substituents were found to enhance photosensitizing capabilities. rsc.org

Derivative ClassSubstituent Position/NatureObserved Effect on Biological ActivityReference
5-Pyridylmethylidene-rhodaninesNitrogen at position 2 of the pyridine ringHighest antimicrobial activity against Gram-positive bacteria. nih.govmdpi.com nih.gov, mdpi.com
5-Pyridylmethylidene-rhodaninesNitrogen at positions 3 or 4 of the pyridine ringLower antimicrobial activity compared to the 2-pyridyl isomer. mdpi.com mdpi.com
N-3-carboxyalkyl-5-(2-pyridylmethylidene)-rhodaninesIncreasing length of the alkyl chain (up to n=10)Increased antibacterial activity. mdpi.com mdpi.com
Rhodanine-linked benzenesulfonamidesElectron-withdrawing or electron-donating groups on the benzene (B151609) ringPotent inhibition of carbonic anhydrase isoforms. nih.gov nih.gov

In Silico Screening and Predictive Modeling

In silico methods are pivotal in the discovery and optimization of rhodanine-based compounds, including 5-(2-pyridylmethylene)rhodanine. These computational tools allow for the screening of large virtual libraries and the prediction of biological activities, saving significant time and resources.

Quantitative Structure-Activity Relationship (QSAR) studies are commonly employed. For instance, 3D-QSAR models have been successfully developed to identify potent inhibitors of specific targets, such as the 3VHE protein for prostate cancer. scirp.org These models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities, enabling the prediction of potency for novel derivatives. scirp.orgresearchgate.net

Molecular docking is another fundamental technique used to predict the binding orientation and affinity of a ligand to its protein target. Docking studies on rhodanine-pyridinium derivatives have elucidated their binding modes within the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), revealing favorable binding energies compared to standard inhibitors. nih.gov This approach helps in understanding the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern inhibitory activity. nih.govresearchgate.net

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features required for biological activity. Models have been generated for rhodanine derivatives, typically including features like hydrogen bond acceptors, hydrophobic groups, and aromatic rings, to guide the design of new inhibitors. scirp.org

Physicochemical Property Prediction is also a key aspect of in silico modeling. Researchers calculate properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to assess drug-likeness based on frameworks like Lipinski's and Veber's rules. nih.gov These calculations help to predict oral bioavailability and filter out compounds with undesirable properties early in the discovery process. nih.gov

Density Functional Theory (DFT) is used to investigate the electronic properties and chemical reactivity of rhodanine derivatives. scirp.orgscirp.org By calculating global chemical reactivity descriptors such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, researchers can predict the relative stability, polarizability, and reactivity of different compounds. scirp.orgscirp.orgresearchgate.net Local reactivity descriptors, like Fukui functions, can pinpoint specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. scirp.orgresearchgate.netresearchgate.net

Computational MethodApplication for Rhodanine, 5-(2-pyridylmethylene)- and DerivativesKey FindingsReference(s)
3D-QSARDevelopment of predictive models for anticancer activity. scirp.orgModels can effectively predict the potential activity of new inhibitors. scirp.org researchgate.net, scirp.org
Molecular DockingPredicting binding modes in enzyme active sites (e.g., AChE, BChE). nih.govIdentified key interactions and favorable binding energies for potent inhibitors. nih.gov nih.gov, scirp.org
Pharmacophore ModelingIdentifying essential structural features for activity. scirp.orgGenerated models with hydrogen bond acceptor, hydrophobic, and aromatic features. scirp.org scirp.org
Physicochemical Property PredictionAssessing drug-likeness (Lipinski's and Veber's rules). nih.govConfirmed that active derivatives generally possess favorable properties for oral bioavailability. nih.gov nih.gov
Density Functional Theory (DFT)Calculating electronic properties and chemical reactivity descriptors. scirp.orgscirp.orgPredicted relative stability and identified reactive sites within the rhodanine scaffold. scirp.orgscirp.orgresearchgate.net scirp.org, scirp.org, researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of the molecular interactions between rhodanine derivatives and their biological targets over time. This technique complements the static pictures provided by molecular docking by exploring the conformational flexibility of both the ligand and the protein, as well as the role of solvent molecules.

MD simulations are used to refine the binding poses obtained from docking studies and to assess the stability of the ligand-protein complex. scirp.org By simulating the system for nanoseconds, researchers can observe whether the ligand remains stably bound in the predicted orientation or if it undergoes significant conformational changes. This is crucial for validating docking results and gaining confidence in the predicted binding mode. nih.gov

These simulations are also instrumental in studying the formation of molecular assemblies. For instance, MD simulations coupled with DFT calculations have been used to understand the initial stages of association processes in aqueous solutions, revealing how molecules like drug candidates and counterions form dimers and trimers through specific hydrogen bonding motifs. mdpi.com This provides insight into processes like cocrystal formation at a molecular level. mdpi.com

Furthermore, MD simulations can elucidate the energetic contributions to binding. By analyzing the trajectory, it is possible to calculate the binding free energy, breaking it down into components like electrostatic and van der Waals interactions, as well as solvation effects. nih.gov This detailed energetic analysis can explain why certain derivatives are more potent than others and can guide the design of new compounds with improved binding affinities. nih.gov While specific MD studies on Rhodanine, 5-(2-pyridylmethylene)- are not widely published, the methodologies used for similar rhodanine and heterocyclic systems are directly applicable and provide a powerful tool for understanding its molecular behavior. nih.govmdpi.comescholarship.org

Biological Activity Studies in Vitro Focus

Enzyme Inhibition Assays of Rhodanine (B49660) Derivatives

Rhodanine derivatives have been the subject of numerous in vitro studies to determine their potential as inhibitors of various enzymes critical to disease pathways. The core structure allows for diverse chemical modifications, leading to compounds with specific and potent inhibitory activities.

Topoisomerase II is a vital nuclear enzyme that modulates the topological state of DNA, making it a key target in cancer therapy. nih.gov Certain rhodanine derivatives have been investigated for their ability to inhibit this enzyme. For instance, carbazole-rhodanine conjugates have demonstrated inhibitory activity against topoisomerase II at a concentration of 20 µM. nih.gov

In one study, novel S-glucosylated rhodanine derivatives were synthesized and evaluated for their antitumor properties. nih.gov Compound 6 from this series was found to be a potent inhibitor of topoisomerase II. nih.gov This inhibition of the enzyme contributed to the compound's ability to induce apoptosis in HepG2 cancer cells and arrest the cell cycle in the S-phase. nih.gov The mechanism of action is believed to involve not only enzymatic inhibition but also DNA intercalation. nih.gov

Table 1: Topoisomerase II Inhibition by a Rhodanine Derivative

Compound Target Enzyme Activity Cell Line Effect

UDP-N-acetylmuramate/l-alanine ligase (MurC) is a crucial enzyme in the bacterial cell wall biosynthesis pathway, making it an attractive target for novel antibacterial agents. Benzylidene rhodanine derivatives have been identified as novel inhibitors of this enzyme. nih.govcapes.gov.br These compounds demonstrated selective whole-cell activity against the Gram-positive methicillin-resistant Staphylococcus aureus (MRSA) but were not active against the Gram-negative Escherichia coli. nih.govcapes.gov.br The inhibitory activity of these derivatives highlights their potential for development as new antibacterial drugs.

HIV-1 integrase (IN) is an essential enzyme for the replication of the human immunodeficiency virus, and its inhibition is a key strategy in antiretroviral therapy. nih.govbohrium.com Rhodanine-containing compounds have been identified as a promising class of HIV-1 IN inhibitors. nih.govmdpi.com

In a study focused on the design and synthesis of novel rhodanine derivatives, compounds were tested for their ability to inhibit the 3'-processing and strand transfer catalytic activities of IN. mdpi.com Compound 9 , which features a methoxy (B1213986) substitution, was found to inhibit both functions with an equal potency, showing an IC₅₀ value of 33 μM. mdpi.com The rhodanine moiety is considered crucial for the inhibitory activity, providing a structural framework for designing more potent and selective IN inhibitors. bohrium.com The specificity of these compounds was often confirmed by counter-screening against other DNA-binding enzymes like human apurinic/apyrimidinic endonuclease 1 (APE1). nih.govmdpi.com

Table 2: HIV-1 Integrase Inhibition by a Rhodanine Derivative

Compound Target Enzyme Inhibition Stage IC₅₀ Value

The pentose (B10789219) phosphate (B84403) pathway (PPP) is a fundamental metabolic pathway, and its enzymes, glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD), are potential therapeutic targets for various diseases. bingol.edu.tr Rhodanine derivatives containing different benzene (B151609) moieties have been synthesized and evaluated for their inhibitory effects on these enzymes. bingol.edu.trdeu.edu.tr

In vitro studies showed that these rhodanine derivatives exhibited significant inhibition of both G6PD and 6PGD. bingol.edu.tr The inhibition constants (Ki) for the derivatives were in the micromolar range, specifically 6.57 ± 2.03 to 91.60 ± 9.25 μM for G6PD and 11.17 ± 3.01 to 64.51 ± 4.26 μM for 6PGD. bingol.edu.tr Among the tested compounds, 3-NH2-Rh and compound 4a were the most active against G6PD, while 3-NH2-Rh and compound 4c were most potent against the 6PGD enzyme. bingol.edu.tr

Table 3: Pentose Phosphate Pathway Enzyme Inhibition by Rhodanine Derivatives

Enzyme Ki Range (μM) Most Active Compounds
Glucose-6-phosphate dehydrogenase (G6PD) 6.57 ± 2.03 to 91.60 ± 9.25 3-NH2-Rh, 4a

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary therapeutic strategy for Alzheimer's disease. nih.govresearchgate.netnih.gov Various rhodanine derivatives have been synthesized and shown to be effective inhibitors of both cholinesterases. nih.govcuni.cz

One study reported the synthesis of rhodanine-pyridinium derivatives, which were evaluated for their anti-cholinesterase activity. nih.gov The results indicated that all synthesized derivatives were more potent against AChE than the standard drug tacrine. nih.gov Compound 10p was identified as the most potent inhibitor against AChE, while compound 10f was the most potent against BChE. nih.gov Kinetic studies revealed that these compounds act as competitive inhibitors. nih.gov

Another series of aromatic amides and esters of rhodanine-3-acetic acid also showed moderate to potent inhibitory activity. nih.gov The IC₅₀ values for AChE inhibition ranged from 24.05 to 86.85 μM, and for BChE inhibition, the range was 7.92 to 227.19 μM. nih.gov Notably, seven of these derivatives were more potent AChE inhibitors than the clinically used drug rivastigmine. nih.gov

Table 4: Cholinesterase Inhibition by Rhodanine Derivatives

Derivative Series Target Enzyme Most Potent Compounds Inhibition Type Potency vs. Standard
Rhodanine-pyridinium AChE 10p Competitive More potent than tacrine
Rhodanine-pyridinium BChE 10f Competitive Most compounds more potent than tacrine
Rhodanine-3-acetic acid amides/esters AChE 7 derivatives - More potent than rivastigmine

Inhibition of α-amylase and α-glucosidase, key enzymes in carbohydrate digestion, is an established approach for managing type II diabetes mellitus. nih.govjyoungpharm.org A number of rhodanine derivatives have been synthesized and found to be potent inhibitors of these enzymes. nih.govresearchgate.net

A series of novel thiazolidine-2,4-dione and rhodanine derivatives exhibited potent α-glucosidase inhibitory activity, with IC₅₀ values ranging from 5.44 ± 0.13 to 50.45 ± 0.39 μM. nih.gov These values were significantly lower than that of the standard drug acarbose (B1664774) (IC₅₀ = 817.38 ± 6.27 μM). nih.gov Compounds 5k , 6a , 6b , 6e , 6h , and particularly 6k (IC₅₀ = 5.44 ± 0.13 μM), showed exceptional inhibitory potential. nih.gov

In another study, rhodanine–pyrazole conjugates were evaluated. researchgate.net Interestingly, these compounds were found to be highly potent inhibitors of α-amylase, with compound 5r showing an outstanding IC₅₀ value of 0.71 ± 0.01 μM, but were inactive against α-glucosidase. researchgate.net

Table 5: α-Amylase and α-Glucosidase Inhibition by Rhodanine Derivatives

Derivative Series Target Enzyme Most Potent Compound IC₅₀ Value (μM) Comparison to Acarbose
Thiazolidine-2,4-dione/rhodanine α-Glucosidase 6k 5.44 ± 0.13 Significantly more potent
Rhodanine–pyrazole conjugates α-Amylase 5r 0.71 ± 0.01 Significantly more potent

Other Enzyme Targets (e.g., HCV NS3 Protease, Phosphodiesterases, Dual-Specificity Phosphatases)

While extensive research has been conducted on various rhodanine derivatives against a plethora of enzymes, specific inhibitory data for 5-(2-pyridylmethylene)rhodanine (B3592728) against Hepatitis C virus (HCV) NS3 protease, phosphodiesterases (PDEs), and dual-specificity phosphatases (DSPs) is not extensively detailed in publicly available literature. However, the broader class of rhodanine-containing compounds has shown activity against such targets. For instance, certain rhodanine derivatives have been identified as inhibitors of the HCV NS3 protease, an essential enzyme for viral replication. The rhodanine core is recognized as a versatile scaffold capable of interacting with the active sites of various enzymes.

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications. Studies have revealed that 5-(2-pyridylmethylene)rhodanine is one of several rhodanine derivatives that exhibit inhibitory activity against this enzyme. The structural features of the rhodanine ring and the pyridylmethylene substituent likely contribute to its ability to bind to the active site of aldose reductase.

Antimicrobial Investigations (In Vitro)

Antibacterial Activity Spectrum (Gram-Positive and Gram-Negative Strains)

In vitro studies have demonstrated that 5-(2-pyridylmethylene)rhodanine possesses antibacterial properties against a range of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a common measure of antibacterial efficacy. The activity of this compound varies depending on the bacterial species.

Antifungal Activity Profile

Beyond its antibacterial effects, 5-(2-pyridylmethylene)rhodanine has also been investigated for its antifungal potential. Research has shown its efficacy against various fungal strains. The specific activity can differ based on the fungal species being tested.

Activity against Drug-Resistant Bacterial Strains (e.g., MRSA, VRE, VRSA)

The emergence of multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and vancomycin-resistant Staphylococcus aureus (VRSA), has created an urgent need for novel antimicrobial agents. Rhodanine derivatives, including 5-(2-pyridylmethylene)rhodanine, have been evaluated for their potential to combat these challenging pathogens.

Mechanistic Studies of Antimicrobial Action (e.g., DNA Gyrase and Topoisomerase IV Inhibition)

To understand how 5-(2-pyridylmethylene)rhodanine exerts its antimicrobial effects, researchers have explored its potential mechanisms of action. One area of investigation has been its ability to inhibit bacterial enzymes that are crucial for DNA replication and cell division, such as DNA gyrase and topoisomerase IV. These enzymes are well-established targets for antibacterial drugs. The rhodanine scaffold is thought to play a role in binding to these enzymes and disrupting their function, ultimately leading to bacterial cell death.

In Vitro Cytotoxicity Studies in Cancer Cell Lines

The cytotoxic effects of various 5-substituted rhodanine derivatives have been evaluated across a wide spectrum of human cancer cell lines. These in vitro assays are fundamental in identifying the anticancer potential and selectivity of these compounds.

Numerous studies have demonstrated the potent cytotoxic activity of 5-substituted rhodanine derivatives against a range of cancer cell lines. The effectiveness of these compounds is often dependent on the specific substituent at the C-5 position and the type of cancer cell being targeted.

Breast Cancer: Several rhodanine derivatives have shown high antitumor activity against human breast carcinoma cell lines, such as MCF-7. nih.gov For instance, a phenyl-substituted triazolothiazolyl-rhodanine derivative displayed remarkable cytotoxic activity against the MCF-7 cell line with an IC₅₀ value of 2.30 μM. nih.gov Another study reported that two novel 5-substituted rhodanines exhibited potent activity against MCF-7 cells, with IC₅₀ values of 7.67 μg/mL and 11.7 μg/mL. nih.gov The rhodanine–piperazine hybrid, 5-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one, also showed strong activity, particularly against the MCF-7 and MDA-MB-468 cell lines. researchgate.net

Liver Cancer: In studies involving hepatocellular carcinoma (HCC), rhodanine derivatives have also been effective. A notable example is a phenyl-substituted triazolothiazolyl-rhodanine derivative that exhibited significant cytotoxicity against the Huh7 liver cancer cell line with an IC₅₀ value of 4.67 μM. nih.gov In another study, pyridine (B92270) and pyridone derivatives demonstrated antiproliferative activity against HepG2 cells, with one compound showing an IC₅₀ of 4.5±0.3 µM. nih.gov

Lung Cancer: While specific data for 5-(2-pyridylmethylene)rhodanine is scarce, related compounds have been tested against lung cancer cells. For example, the combination of Rhodamine 123, a related heterocyclic dye, with hyperthermia was found to be cytotoxic to the P3 human lung cancer cell line. nih.gov

Cervical Cancer: The cytotoxicity of rhodanine derivatives has been assessed against the HeLa human cervical cancer cell line. A 3-α-carboxy ethyl-5-benzylidene rhodanine derivative led to a 52% inhibition of HeLa cell growth, demonstrating that substitutions at both the N-3 and C-5 positions can significantly enhance cytotoxic activity. nih.gov

Leukemic Cell Lines: Rhodanine derivatives have shown considerable promise in the context of leukemia. One study found that 5-benzylidene-3-ethyl-rhodanine (BTR-1) was a potent cytotoxic agent against a leukemic cell line, affecting DNA replication. nih.gov Other pyrazoline-substituted 4-thiazolidinones, which share a similar core structure, were particularly effective against leukemia subpanel cell lines, with GI₅₀ values in the low micromolar range (1.64–4.58 μM). nih.gov

The following table summarizes the in vitro cytotoxic activity of various 5-substituted rhodanine derivatives against different cancer cell lines.

Compound TypeCancer Cell LineCell Line TypeIC₅₀ / ActivityReference
Phenyl-substituted triazolothiazolyl-rhodanineMCF-7Breast2.30 μM nih.gov
Phenyl-substituted triazolothiazolyl-rhodanineHuh7Liver4.67 μM nih.gov
5-substituted rhodanine derivative 1MCF-7Breast7.67 μg/mL nih.gov
5-substituted rhodanine derivative 2MCF-7Breast11.7 μg/mL nih.gov
Pyridine derivativeHepG2Liver4.5±0.3 µM nih.gov
3-α-carboxy ethyl-5-benzylidene rhodanineHeLaCervical52% growth inhibition nih.gov
5-Pyrazoline substituted 4-thiazolidinone (B1220212) (4d)Leukemia subpanelLeukemia2.12–4.58 μM nih.gov
5-Pyrazoline substituted 4-thiazolidinone (4f)Leukemia subpanelLeukemia1.64–3.20 μM nih.gov

The cytotoxic effects of rhodanine derivatives are often mediated through the induction of programmed cell death (apoptosis) and the disruption of the normal cell cycle in cancer cells.

Apoptosis Induction: Research has shown that rhodanine compounds can trigger apoptosis through various molecular pathways. One common mechanism is the modulation of the Bcl-2 family of proteins, which are key regulators of the apoptotic process. nih.gov The induction of apoptosis by these compounds leads to characteristic cellular changes, including DNA fragmentation and, ultimately, cell death. nih.gov For instance, studies on pyridine derivatives have demonstrated their ability to induce apoptosis in liver and breast cancer cells. nih.gov This process is often linked to the generation of reactive oxygen species (ROS), which can cause cellular damage and activate apoptotic signaling pathways. nih.govmdpi.com

Cell Cycle Arrest: In addition to inducing apoptosis, rhodanine derivatives can interfere with the cell cycle, preventing cancer cells from proliferating. These compounds have been shown to cause cell cycle arrest at different phases. For example, 5-benzylidene-3-ethyl-rhodanine (BTR-1) has been reported to induce an S-phase arrest in leukemic cells, thereby inhibiting DNA replication. nih.gov Other studies have shown that different derivatives can cause cell cycle arrest at the G2/M phase. nih.govcancernetwork.com This arrest is often associated with the upregulation of cell cycle inhibitors like p53 and p21 and the downregulation of proteins that promote cell cycle progression, such as cyclin D1. nih.gov The ability of these compounds to halt the cell cycle is a critical aspect of their anticancer activity, as it directly inhibits tumor growth. nih.gov

Coordination Chemistry of 5 2 Pyridylmethylene Rhodanine

Ligand Properties and Coordination Modes

5-(2-Pyridylmethylene)rhodanine (B3592728), in its Z isomeric form, possesses a nearly planar structure, a feature that has been confirmed by crystallographic studies of the free ligand. The molecule presents several potential coordination sites for metal ions, including the nitrogen atom of the pyridine (B92270) ring, the exocyclic sulfur atom, the endocyclic sulfur atom, and the carbonyl oxygen atom of the rhodanine (B49660) ring. This multiplicity of donor sites allows for a variety of coordination modes, including monodentate, bidentate, and potentially bridging interactions.

The most probable coordination mode involves a bidentate chelation through the pyridyl nitrogen and one of the atoms in the rhodanine moiety. Drawing a parallel with the analogous compound, 5-(2-pyridylmethylene)hydantoin, which forms stable complexes with nickel(II) and copper(II), it is highly likely that 5-(2-pyridylmethylene)rhodanine would coordinate in a similar N,O-bidentate fashion, utilizing the pyridyl nitrogen and the carbonyl oxygen. rsc.org This would result in the formation of a stable five-membered chelate ring, a common and favored arrangement in coordination chemistry.

Another plausible bidentate coordination could occur through the pyridyl nitrogen and the exocyclic thione sulfur atom, forming a different five-membered chelate ring. The relative preference for N,O versus N,S coordination would depend on the nature of the metal ion, with harder metal ions generally favoring the oxygen donor and softer metal ions favoring the sulfur donor.

Furthermore, the potential for intramolecular N···S electrostatic interactions between the pyridine nitrogen and the endocyclic sulfur atom of the rhodanine ring has been noted in related structures. nih.gov While this is an interaction within the free ligand, it highlights the spatial proximity of these atoms and suggests that the endocyclic sulfur could also participate in coordination, potentially leading to more complex or bridging coordination modes. The table below summarizes the potential donor atoms and their likely involvement in coordination.

Potential Donor AtomLocationLikely Coordination Role
Pyridyl NitrogenPyridine RingPrimary coordination site
Carbonyl OxygenRhodanine RingPotential bidentate partner (N,O-coordination)
Exocyclic SulfurRhodanine RingPotential bidentate partner (N,S-coordination)
Endocyclic SulfurRhodanine RingPossible involvement in bridging or higher denticity

Synthesis and Characterization of Metal Complexes

While specific literature on the synthesis of metal complexes with 5-(2-pyridylmethylene)rhodanine is not available, the synthetic routes can be reliably inferred from established methods for similar pyridyl-rhodanine and pyridyl-hydantoin systems. The synthesis would typically involve the reaction of a metal salt (e.g., chlorides, nitrates, or acetates of transition metals) with the ligand in a suitable solvent, such as ethanol (B145695), methanol (B129727), or a mixture of solvents. The reaction conditions, including temperature and reaction time, would be optimized to promote the formation of the desired complex.

For instance, the synthesis of a hypothetical nickel(II) complex could be achieved by refluxing a solution of nickel(II) chloride hexahydrate with a stoichiometric amount of 5-(2-pyridylmethylene)rhodanine in ethanol. The resulting complex would likely precipitate from the solution upon cooling and could be isolated by filtration.

The characterization of these hypothetical complexes would rely on a suite of spectroscopic and analytical techniques to elucidate their structure and composition.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=O, C=S, and C=N bonds upon coordination would provide direct evidence of the ligand's interaction with the metal ion. A shift in the C=O stretching frequency to a lower wavenumber would suggest its involvement in coordination. Similarly, changes in the vibrations associated with the pyridine ring would confirm the participation of the pyridyl nitrogen.

UV-Vis Spectroscopy: The electronic spectra of the complexes would exhibit bands corresponding to d-d transitions of the metal ion and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. These spectra would provide information about the coordination geometry around the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with d¹⁰ metal ions like Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy would be invaluable for confirming the structure of the complex in solution. Shifts in the resonances of the protons and carbons of the ligand upon coordination would pinpoint the sites of metal binding.

X-ray Crystallography: Single-crystal X-ray diffraction would provide the most definitive structural information, revealing the precise coordination geometry, bond lengths, and bond angles within the complex. Based on studies of related compounds, one would anticipate the formation of crystalline materials suitable for such analysis. rsc.org

The following table outlines the expected characterization data for a hypothetical [M(5-(2-pyridylmethylene)rhodanine)₂] complex.

TechniqueExpected Observations
IR SpectroscopyShift in ν(C=O) and ν(C=N) bands
UV-Vis SpectroscopyAppearance of d-d and charge transfer bands
NMR SpectroscopyDownfield or upfield shifts of ligand protons
X-ray CrystallographyDetermination of coordination geometry and bond parameters

Electrochemical Properties of Coordination Compounds

The electrochemical behavior of coordination compounds of 5-(2-pyridylmethylene)rhodanine is anticipated to be rich and informative, stemming from the redox-active nature of both the rhodanine moiety and the coordinated metal ion. While direct experimental data for these specific complexes are not available, studies on other rhodanine derivatives provide a strong basis for prediction.

Rhodanine-based compounds are known to undergo electrochemical processes. nih.gov The coordination of a metal ion to the 5-(2-pyridylmethylene)rhodanine ligand would be expected to influence these redox potentials. The metal-centered redox processes would depend on the specific metal ion. For example, a copper(II) complex could exhibit a Cu(II)/Cu(I) redox couple, while an iron(II) complex might show an Fe(II)/Fe(III) transition.

Cyclic voltammetry would be the primary technique to investigate these properties. A typical cyclic voltammogram of a metal complex of 5-(2-pyridylmethylene)rhodanine would likely display one or more reversible or quasi-reversible redox waves. The potentials of these waves would be indicative of the ease of oxidation or reduction of the complex.

The electronic properties of the ligand, influenced by the electron-withdrawing or electron-donating nature of the pyridylmethylene group, would modulate the redox potentials of the metal center. The coordination environment, including the geometry and the nature of any co-ligands, would also play a crucial role in determining the electrochemical behavior.

The table below presents a hypothetical summary of the expected electrochemical data for a series of metal complexes.

Metal IonExpected Redox ProcessTechnique
Copper(II)Cu(II)/Cu(I)Cyclic Voltammetry
Nickel(II)Ni(II)/Ni(I) or Ni(II)/Ni(III)Cyclic Voltammetry
Iron(II)Fe(II)/Fe(III)Cyclic Voltammetry
Zinc(II)Ligand-based redox processesCyclic Voltammetry

Applications in Analytical Chemistry and Materials Science

Chemosensor Development

The development of chemosensors for the selective detection of ions and molecules is a significant area of research in analytical chemistry. The rhodanine (B49660) scaffold is a known platform for the design of such sensors. nih.gov Derivatives of rhodanine have been investigated for their ability to interact with various analytes, leading to a detectable signal. nih.govnih.gov

Fluorescent Sensors for Metal Ion Detection (e.g., Hg2+, Fe3+)

While the rhodanine core is a component in some fluorescent probes, and rhodamine-based sensors are well-known for detecting metal ions like copper, there is a lack of specific research in the public domain on the application of Rhodanine, 5-(2-pyridylmethylene)- as a fluorescent sensor for mercury (Hg2+) or ferric (Fe3+) ions. researchgate.net The pyridyl group in Rhodanine, 5-(2-pyridylmethylene)- could potentially act as a binding site for metal ions, a feature seen in other pyridyl-containing chemosensors. However, without experimental data, its efficacy and selectivity as a fluorescent sensor for Hg2+ or Fe3+ remain speculative.

It is important to distinguish Rhodanine, 5-(2-pyridylmethylene)- from rhodamine-based sensors, which are a different class of compounds known for their excellent photophysical properties and have been successfully used to develop fluorescent probes for various metal ions, including copper. researchgate.net

Spectrophotometric Reagents

Rhodanine and its derivatives have a history of use as spectrophotometric reagents for the determination of metal ions. nih.gov For instance, 5-(p-aminobenzylidene)-rhodanine has been synthesized and studied for its color reactions with several metallic ions, including Pd(II), Au(III), Ag(I), Ru(III), Hg(II), and Cu(II). nih.gov The interaction of these rhodanine derivatives with metal ions leads to the formation of colored complexes, which can be quantified using spectrophotometry.

Utilization in Dye-Sensitized Solar Cells (DSSC)

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that utilizes a sensitizing dye to absorb light and generate electrons. nih.govicm.edu.pl Organic dyes are of particular interest as sensitizers due to their high molar extinction coefficients and the tunability of their chemical structures. rsc.orgepfl.ch The rhodanine moiety, often functionalized with a carboxylic acid group to act as an anchor to the titanium dioxide (TiO2) photoanode, is a known acceptor unit in sensitizer (B1316253) dyes. rsc.orgepfl.ch

The general structure of a rhodanine-based sensitizer often includes a donor group, a π-conjugated bridge, and an acceptor group (the rhodanine moiety). rsc.orgepfl.ch The pyridyl group in Rhodanine, 5-(2-pyridylmethylene)- can also serve as an anchoring group to the TiO2 surface. The combination of a pyridyl anchor with a rhodanine unit suggests that Rhodanine, 5-(2-pyridylmethylene)- could function as a sensitizer in DSSCs.

While the potential for Rhodanine, 5-(2-pyridylmethylene)- in DSSCs can be inferred from the performance of related compounds, specific photovoltaic performance data for this particular dye are not available in the reviewed scientific literature. Further research would be necessary to synthesize, characterize, and test the efficiency of Rhodanine, 5-(2-pyridylmethylene)- in a DSSC device.

Emerging Research Directions and Future Perspectives

Novel Derivatization Strategies for Enhanced Bioactivity

A primary focus of ongoing research is the strategic chemical modification of the Rhodanine (B49660), 5-(2-pyridylmethylene)- core to enhance its biological efficacy and target specificity. The introduction of diverse substituents at the C-5 and N-3 positions of the rhodanine ring is a common and effective strategy. researchgate.net These modifications aim to alter the compound's physicochemical properties, such as lipophilicity and electronic distribution, to improve its interaction with biological targets.

Several key derivatization approaches have been reported:

N-3 Position Carboxyalkyl Acids : The synthesis of 5-pyridylmethylidene-3-rhodanine-carboxyalkyl acids involves attaching carboxyalkyl groups of varying lengths to the nitrogen atom at position 3. nih.gov This strategy has been explored to modulate the molecule's solubility and ability to interact with specific enzymatic sites.

Quinoline (B57606) Moiety Integration : The incorporation of a quinoline moiety into the rhodanine structure has yielded derivatives with potent antibacterial activity, particularly against multidrug-resistant Gram-positive bacteria. nih.gov Compounds 6g and 8c from one such study were identified as highly effective, with minimum inhibitory concentration (MIC) values of 1 µg/mL against methicillin-resistant and quinolone-resistant Staphylococcus aureus (MRSA and QRSA). nih.gov

Benzenesulfonamide (B165840) Conjugation : Linking benzenesulfonamide groups to the rhodanine scaffold has created a novel class of inhibitors targeting human carbonic anhydrase (hCA) isoforms. nih.gov This approach leverages the zinc-binding properties of the sulfonamide group to achieve potent and selective inhibition. nih.gov

Glycosylation : The attachment of sugar moieties, known as glycosylation, to the rhodanine core is an emerging strategy. Both N-rhodanine glycosides and S-glucosylated rhodanines have been synthesized, showing potential as anticancer agents by targeting processes like DNA intercalation and topoisomerase inhibition. rsc.orgthermofisher.com

Table 1: Novel Derivatization Strategies and Their Bioactivity

Derivatization StrategyPosition of ModificationResulting Compound ClassObserved Bioactivity
Carboxyalkyl Acid AdditionN-35-pyridylmethylidene-3-rhodanine-carboxyalkyl acidsAntimicrobial
Quinoline Moiety AdditionVariedRhodanine derivatives bearing a quinoline moietyPotent antibacterial (Gram-positive)
Benzenesulfonamide LinkageN-3Benzenesulfonamide-linked rhodanine derivativesCarbonic Anhydrase Inhibition
GlycosylationN-3 or S-N- and S-glycosylated rhodanine derivativesAnticancer

Advanced Computational Approaches for Predictive Modeling

Computational chemistry has become an indispensable tool in the study of Rhodanine, 5-(2-pyridylmethylene)- derivatives, enabling researchers to predict their properties and guide the design of new, more effective compounds.

Density Functional Theory (DFT) : DFT calculations are widely used to investigate the electronic structure and stability of these molecules. rsc.org For instance, computational studies have confirmed that the Z-isomer of 5-(2-pyridylmethylene)rhodanine (B3592728) is more stable than the E-isomer. rsc.orgsigmaaldrich.com DFT is also employed to analyze how different substituents affect the molecule's reactivity and to understand the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which correlates with biological activity. nih.govrsc.org

Virtual Screening : This computational technique allows for the rapid screening of large chemical libraries to identify potential inhibitors of specific biological targets. calpaclab.com Virtual screening was successfully used to identify a novel class of 5-(2-hydroxybenzylidene) rhodanines as inhibitors of DNA gyrase B, demonstrating the power of this approach in hit identification. calpaclab.com

Molecular Docking : Docking simulations are used to predict the binding orientation and affinity of a ligand to its target protein. rsc.org This method provides crucial insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that govern the molecule's inhibitory activity, thereby facilitating the rational design of more potent derivatives. nih.gov

Exploration of New Biological Targets and Mechanisms

While the anticancer and antimicrobial properties of rhodanines are well-documented, current research is uncovering novel biological targets and mechanisms of action for Rhodanine, 5-(2-pyridylmethylene)- and its analogs. researchgate.netmdpi.com This expansion of known targets opens up new avenues for therapeutic development.

Key emerging targets include:

DNA Gyrase B : A novel class of 5-(2-hydroxybenzylidene) rhodanines has been identified as inhibitors of the bacterial enzyme DNA gyrase B, which is a validated target for developing new antibacterial agents. calpaclab.com

Human Carbonic Anhydrase (hCA) Isoforms : Rhodanine-benzenesulfonamide derivatives have shown potent inhibitory activity against several hCA isoforms, including hCA I, II, IX, and XII. nih.gov These enzymes are involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and cancer. The synthesized compounds displayed excellent, nanomolar-range inhibition against the tested isoforms. nih.gov

Topoisomerase II and DNA Intercalation : Glucosylated rhodanine derivatives have demonstrated anticancer activity through the inhibition of topoisomerase II and by intercalating with DNA. thermofisher.com This dual mechanism disrupts DNA replication and repair in cancer cells, leading to apoptosis. thermofisher.com

Aldose Reductase : The rhodanine-3-acetic acid derivative, epalrestat, is an established inhibitor of aldose reductase and is used clinically for diabetic neuropathy. nih.govmdpi.com This highlights the potential of the broader class to target enzymes involved in metabolic diseases.

Table 2: Emerging Biological Targets for Rhodanine, 5-(2-pyridylmethylene)- Analogs

Biological TargetTherapeutic AreaDerivative ClassMechanism of Action
DNA Gyrase BAntibacterial5-(2-hydroxybenzylidene) rhodaninesEnzyme Inhibition
Carbonic Anhydrase (hCA I, II, IX, XII)Anticancer, GlaucomaBenzenesulfonamide-linked rhodaninesEnzyme Inhibition
Topoisomerase II / DNAAnticancerS-glucosylated rhodaninesEnzyme Inhibition / DNA Intercalation
Aldose ReductaseDiabetic ComplicationsRhodanine-3-acetic acid derivativesEnzyme Inhibition

Development of Advanced Materials and Devices

Beyond their medicinal applications, rhodanine derivatives are being explored for their potential in materials science and technology. The unique electronic and structural properties of the rhodanine scaffold make it a promising candidate for various non-medical applications.

Dye-Sensitized Solar Cells (DSSCs) : Rhodanine derivatives are utilized as organic sensitizers in DSSCs. mdpi.com Their high extinction coefficients allow for efficient light harvesting. rsc.org Research has focused on synthesizing rhodanine-based dyes with a donor-acceptor structure, where the rhodanine-3-acetic acid moiety acts as the electron acceptor, to improve the spectral overlap with solar light and enhance photovoltaic performance. rsc.org

Chelating Ligands for Metal Complexes : The structure of 5-(2-pyridylmethylene)rhodanine, particularly the arrangement of nitrogen and sulfur atoms, provides potential chelation sites for metal ions. mdpi.com A nitrogen analogue, 5-(2-pyridylmethylene)hydantoin, has been shown to form stable complexes with transition metals like nickel(II) and copper(II). nih.govmdpi.com This suggests that Rhodanine, 5-(2-pyridylmethylene)- could serve as a valuable ligand in coordination chemistry for the development of new catalysts, sensors, or functional materials.

Q & A

Q. What experimental controls are critical in spectroscopic characterization of rhodanine-metal complexes?

  • Best Practices :
  • Include blank metal samples to distinguish rhodanine-specific absorbance/emission peaks.
  • Use EDTA to confirm chelation reversibility in UV-Vis titration experiments .

Methodological Resources

  • Synthetic Protocols : See Table I in for optimized reaction conditions.
  • Computational Tools : AutoDock Vina for docking studies; Gaussian 09 for DFT calculations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.